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Get Quote

Abstract
Methyl 2-(3-methoxyphenoxy)acetate is a substituted phenoxyacetate ester with significant

potential as a versatile building block in organic synthesis, particularly within the realms of

pharmaceutical and agrochemical development. The strategic placement of the methoxy group

on the phenoxy ring modifies the electronic and steric properties of the molecule, making it a

valuable intermediate for creating complex molecular architectures. The methoxy substituent is

a prevalent feature in numerous approved drugs, where it often enhances ligand-target binding,

improves physicochemical properties, and favorably modulates metabolic profiles.[1] This guide

provides a comprehensive technical overview of Methyl 2-(3-methoxyphenoxy)acetate,

detailing its chemical identity, a robust synthetic protocol, methods for structural

characterization, and its potential applications. The methodologies described herein are

designed to be self-validating, ensuring researchers can confidently synthesize and verify this

compound for use in discovery and development pipelines.

Chemical Identity and Physicochemical Properties
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Methyl 2-(3-methoxyphenoxy)acetate is an organic compound characterized by a methyl

ester, an ether linkage, and a methoxy-substituted aromatic ring. These features dictate its

reactivity and physical properties.

Molecular Structure and Identifiers
The structural arrangement of the molecule is foundational to its chemical behavior.

Caption: 2D structure of Methyl 2-(3-methoxyphenoxy)acetate.

Table 1: Compound Identifiers and Core Properties

Parameter Value Source

Chemical Formula C₁₀H₁₂O₄ Calculated

Molecular Weight 196.20 g/mol Calculated

CAS Number Not assigned N/A

| IUPAC Name | methyl 2-(3-methoxyphenoxy)acetate | N/A |

Physicochemical Data
The physical properties of the compound are essential for its handling, purification, and use in

reactions. The data below are estimated based on structurally similar compounds, such as

Methyl Phenoxyacetate.

Table 2: Estimated Physicochemical Properties
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Property Value Notes

Appearance
Colorless to pale yellow
liquid or low-melting solid

Based on analogous
compounds.

Boiling Point > 250 °C

Estimated; phenoxyacetates

typically have high boiling

points.

Density ~1.15 - 1.20 g/mL
Estimated based on related

structures.

Solubility

Soluble in common organic

solvents (e.g., ethyl acetate,

dichloromethane, acetone).

Insoluble in water.

Typical for esters of this type.

| Storage | Store in a cool, dry place, sealed in an inert atmosphere. | Standard for ethers and

esters to prevent hydrolysis and oxidation. |

Synthesis and Purification Protocol
The synthesis of Methyl 2-(3-methoxyphenoxy)acetate is most reliably achieved via the

Williamson ether synthesis. This classic and robust nucleophilic substitution reaction offers high

yields and utilizes readily available starting materials. The choice of a carbonate base is critical

as it is strong enough to deprotonate the phenol but mild enough to prevent saponification of

the methyl ester product.

Synthesis Workflow
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3-Methoxyphenol

Williamson Ether Synthesis
Reflux, 8-12 hours

Methyl Bromoacetate Potassium Carbonate (K₂CO₃) Acetone or DMF

Methyl 2-(3-methoxyphenoxy)acetate
(Crude Product)

Aqueous Workup
1. Filter solids

2. Evaporate solvent
3. Extract with Ethyl Acetate

4. Wash with brine

Purification
Silica Gel Column Chromatography

Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol
This protocol is adapted from established methods for synthesizing phenoxyacetates.

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and

acetone (15 mL per gram of phenol).
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Addition of Reagent: While stirring vigorously, add methyl bromoacetate (1.05 eq) dropwise

to the suspension at room temperature.

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

Initial Workup: After cooling to room temperature, filter the reaction mixture to remove the

inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a

rotary evaporator to remove the acetone.

Extraction: Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a

separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 15 mL) to remove

any unreacted phenol, followed by deionized water (1 x 20 mL), and finally with saturated

brine (1 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield the crude product.

Purification: Purify the crude oil via silica gel column chromatography, eluting with a gradient

of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure Methyl 2-(3-
methoxyphenoxy)acetate as a clear oil.

Spectroscopic Characterization: A Self-Validating
System
Structural confirmation is paramount. The combination of NMR, IR, and mass spectrometry

provides a self-validating dataset, where each technique corroborates the functional groups

and connectivity of the target molecule. The predicted data below serves as a benchmark for

experimental verification.

Table 3: Predicted Spectroscopic Data for Structural Elucidation
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Technique Expected Signal Structural Assignment

¹H NMR

δ 7.20 (t, 1H)δ 6.60-6.50 (m,
3H)δ 4.65 (s, 2H)δ 3.80 (s,
3H)δ 3.75 (s, 3H)

Aromatic H (C5)Aromatic H
(C2, C4, C6)-O-CH₂-C=OAr-
OCH₃-C(=O)OCH₃

¹³C NMR

δ 169.0δ 160.5δ 158.0δ

130.0δ 107.0δ 106.5δ 101.5δ

65.5δ 55.5δ 52.5

C=O (ester)C3-OCH₃C1-

OC5C6C4C2-O-CH₂-C=OAr-

OCH₃-C(=O)OCH₃

IR (cm⁻¹)

2950-2840 (m)1755 (s,

sharp)1600, 1490 (m)1250-

1050 (s)

C-H stretch (alkane)C=O

stretch (ester)C=C stretch

(aromatic)C-O stretch (ether

and ester)

| Mass Spec (EI) | m/z 196 [M]⁺m/z 137 [M - COOCH₃]⁺m/z 123 [M - OCH₂COOCH₃]⁺ |

Molecular IonLoss of carbomethoxy group3-methoxyphenoxy cation |

Applications in Research and Drug Development
The utility of Methyl 2-(3-methoxyphenoxy)acetate lies in its function as a decorated building

block. The methoxy group is a privileged substituent in medicinal chemistry, often introduced to

fine-tune a molecule's properties for improved therapeutic outcomes.

Intermediate for Bioactive Heterocycles: This compound is an ideal precursor for

synthesizing complex heterocyclic systems. For example, derivatives of phenoxyacetates

are used to construct quinazolinone scaffolds, which are known for a wide range of biological

activities including anticancer and antibacterial properties.[2]

Agrochemical Synthesis: Phenoxyacetate derivatives are core structures in many herbicides

and fungicides. The specific substitution pattern of this molecule makes it a candidate for

developing new agrochemicals, such as strobilurin-type fungicides.[3]

Scaffold for Medicinal Chemistry: The molecule can be readily hydrolyzed to the

corresponding carboxylic acid, which can then be coupled with various amines to generate

amide libraries for screening in drug discovery programs. The 3-methoxy-substituted phenyl
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ring can engage in specific hydrogen bonding or steric interactions within a target protein's

binding site, a strategy frequently employed in rational drug design.[1]

Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the

standard precautions used for laboratory chemicals. Based on analogous structures, the

following hazards may be anticipated.

Table 4: GHS Hazard Information (Anticipated)

Pictogram Hazard Class Statement

|

| Skin Irritant (Category 2)Eye Irritant (Category 2A)Specific Target Organ Toxicity - Single
Exposure (Category 3), Respiratory Tract Irritation | H315: Causes skin irritationH319: Causes
serious eye irritationH335: May cause respiratory irritation |

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents and strong acids/bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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